molecular formula C20H35N9O9 B14248426 Glycylglycylglycyl-L-lysylglycylglycylglycylglycine CAS No. 266993-98-0

Glycylglycylglycyl-L-lysylglycylglycylglycylglycine

Cat. No.: B14248426
CAS No.: 266993-98-0
M. Wt: 545.5 g/mol
InChI Key: RMPRXENLELLMQN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single lysine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-lysylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic conditions.

    Substitution: Site-directed mutagenesis reagents, specific enzymes, and buffers.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

Glycylglycylglycyl-L-lysylglycylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-lysylglycylglycylglycylglycine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the glycine residues provide flexibility and stability to the peptide structure. These interactions can influence various biological pathways, including signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-leucine: A dipeptide with glycine and leucine residues.

    L-cysteinyl-glycine: A dipeptide with cysteine and glycine residues.

Uniqueness

Glycylglycylglycyl-L-lysylglycylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer distinct structural and functional properties. The inclusion of a lysine residue adds a positive charge, enhancing its interaction with negatively charged molecules and surfaces.

Properties

CAS No.

266993-98-0

Molecular Formula

C20H35N9O9

Molecular Weight

545.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H35N9O9/c21-4-2-1-3-12(29-18(35)10-26-14(31)6-23-13(30)5-22)20(38)28-9-17(34)25-7-15(32)24-8-16(33)27-11-19(36)37/h12H,1-11,21-22H2,(H,23,30)(H,24,32)(H,25,34)(H,26,31)(H,27,33)(H,28,38)(H,29,35)(H,36,37)/t12-/m0/s1

InChI Key

RMPRXENLELLMQN-LBPRGKRZSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.